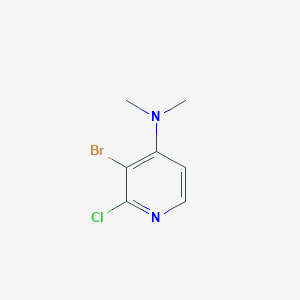

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

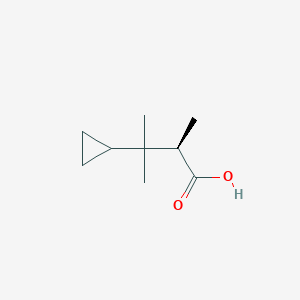

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine is a chemical compound with the CAS Number: 2416242-89-0 . It has a molecular weight of 235.51 . It is typically in an oil form .

Molecular Structure Analysis

The IUPAC Name of this compound is this compound . The Inchi Code is 1S/C7H8BrClN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 . The Inchi Key is YUNFIHMSJDUGAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.51 . It is typically in an oil form . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalyzed Amination

Selective amination of polyhalopyridines, including similar compounds to 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine, has been catalyzed using palladium-xantphos complex. This method predominantly yields amino-pyridine products with high isolated yield and chemoselectivity, showcasing the compound's utility in synthesizing various aminated derivatives for potential applications in pharmaceuticals and organic materials (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Microwave-assisted Amination

Microwave-assisted amination of 3-bromo-2-chloropyridine demonstrates superior conversion and yield compared to conventional heating. This innovative approach signifies the compound's relevance in speeding up chemical synthesis processes, making it a valuable asset for research in material science and drug development (Jeong Guen Kim et al., 2010).

Hydrogen Bonding Studies

Studies involving compounds similar to this compound have contributed to understanding hydrogen bonding mechanisms. For instance, the structural analysis of hydrogen-bonded dimers in halopyridine derivatives provides insights into the roles of classical and weak hydrogen bonds in molecular structures, relevant for designing new materials with desired physical properties (P. Jones & Fabiola Vancea, 2003).

Chemical Reaction Mechanisms

Research on the amination of alkyl substituted halogenopyridines, including the investigation of intermediates and the influence of substituents on reaction courses, enriches the understanding of chemical reaction mechanisms. This knowledge is crucial for the synthesis of complex organic compounds, potentially leading to advancements in the development of new drugs and materials (L. Does & H. J. Hertog, 2010).

Synthetic Methodology Development

The development of efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates demonstrates the application of this compound related compounds in creating new synthetic methodologies. These advancements facilitate the production of a wide range of amines, essential for pharmaceuticals, agrochemicals, and materials science (J. Wolfe et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNFIHMSJDUGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)

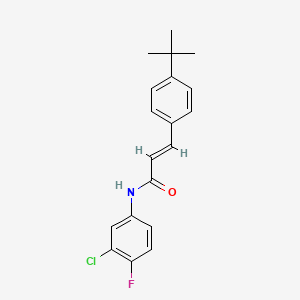

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2880319.png)

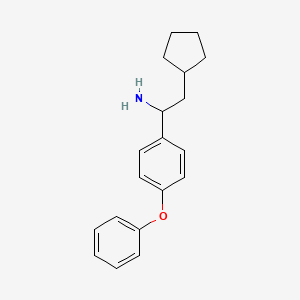

![2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2880321.png)

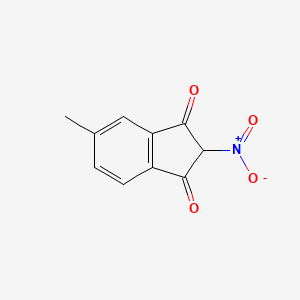

![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)

![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)